molecular formula C12H24N2O3 B151301 Leu-Ile CAS No. 36077-41-5

Leu-Ile

Cat. No. B151301
CAS RN: 36077-41-5
M. Wt: 244.33 g/mol
InChI Key: AZLASBBHHSLQDB-GUBZILKMSA-N
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Description

Leu-Ile is a dipeptide formed from L-leucine and L-isoleucine residues . It plays a role as a metabolite .


Synthesis Analysis

The synthesis of Leu-Ile is related to the branched-chain amino acid synthesis in organisms like Staphylococcus aureus . The level of branched-chain amino acid (BCAA) synthesis is dependent on the BCAA it is deprived of . Two mechanisms of transcriptional repression regulate the level of endogenous BCAA biosynthesis in response to specific BCAA availability .


Molecular Structure Analysis

The molecular recognition ability of tryptophan (Trp) for isomeric amino acids, such as leucine (Leu) and isoleucine (Ile), was investigated using a tandem mass spectrometer . The ultraviolet photodissociation spectra of the cold gas-phase clusters of Leu and Ile with Na + Trp in the wavelength range of 265–290 nm revealed that the relative intensities of Leu and Ile were only different in the wavelength range of 265–273 nm .


Chemical Reactions Analysis

The molecular recognition ability of photoexcited Trp was used for the identification and quantification of Leu and Ile in dipeptides in solution . The mole fractions of Leu and Ile in dipeptides could be determined from the abundances observed in a single product ion spectrum of the cold gas-phase clusters of dipeptides with Na + Trp .

Future Directions

The future directions of research on Leu-Ile and similar dipeptides could involve further exploration of their roles in biological processes, their potential as therapeutic agents, and their implications in diseases . Advancements in peptide drug discovery, production, and modification could also open new avenues for the use of dipeptides like Leu-Ile .

Mechanism of Action

Target of Action

The primary target of the dipeptide Leu-Ile (H-LEU-ILE-OH) is the mammalian target of rapamycin (mTOR) signaling pathway . This pathway plays a crucial role in regulating protein synthesis and energy metabolism in various tissues, including skeletal muscle, adipose tissue, and placental cells .

Mode of Action

Leu-Ile interacts with its targets by activating the mTOR signaling pathway . This activation leads to an increase in protein synthesis, while simultaneously inhibiting protein degradation . Additionally, Leu-Ile promotes energy metabolism, which includes processes such as glucose uptake, mitochondrial biogenesis, and fatty acid oxidation . These processes provide the energy required for protein synthesis .

Biochemical Pathways

The activation of the mTOR signaling pathway by Leu-Ile affects several biochemical pathways. It enhances energy homeostasis by augmenting mitochondrial biogenesis and fatty acid oxidation . Moreover, Leu-Ile is involved in the regulation of glucose homeostasis and anti-obesity pathways . It also plays a role in nutrient-sensitive signaling pathways, such as the phosphoinositide 3-kinase-protein kinase B (PI3K-AKT) pathway .

Pharmacokinetics

It’s known that peptides generally have short half-lives and are rapidly metabolized in the body

Result of Action

The activation of the mTOR signaling pathway by Leu-Ile leads to several molecular and cellular effects. It protects against neuronal death by inducing the synthesis of brain-derived neurotrophic factor and glial cell line-derived neurotrophic factor . Additionally, dietary supplementation with Leu-Ile has been observed to prevent memory impairment induced by amyloid β in mice .

properties

IUPAC Name

(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-5-8(4)10(12(16)17)14-11(15)9(13)6-7(2)3/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t8-,9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLASBBHHSLQDB-GUBZILKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426667
Record name L-Leu-L-Ile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-leucyl-L-isoleucine

CAS RN

36077-41-5
Record name Leucylisoleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36077-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Leu-L-Ile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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